5-Bromo-2-fluoro-4-methoxyphenol
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Overview
Description
5-Bromo-2-fluoro-4-methoxyphenol is a chemical compound with the molecular formula C7H6BrFO2 and a molecular weight of 221.02 . It is commonly used in the field of pharmaceutical chemistry .
Synthesis Analysis
The synthesis of this compound can be achieved through a series of reactions. One method involves taking o-methoxyphenol as the raw materials, performing acetylation protection on the phenolic hydroxyl by use of acetic anhydride, and then performing bromination by use of bromine under the catalysis of iron powder, and finally performing deacetylation .Molecular Structure Analysis
The molecular structure of this compound consists of a phenol ring with bromine, fluorine, and methoxy functional groups attached to it . The exact positions of these groups on the phenol ring can be determined by the numbering in the compound’s name.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 221.02 . Other properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Antibacterial Properties : A study identified bromophenols, including structures related to 5-Bromo-2-fluoro-4-methoxyphenol, in the marine alga Rhodomela confervoides. These compounds exhibited antibacterial activity against several strains of bacteria, highlighting their potential as antibacterial agents (Xu et al., 2003).
Molecular Structure Analysis : A study conducted density functional theory calculations on a compound structurally similar to this compound to understand its molecular structure, electrostatic potential, atomic charges, and molecular orbital energies. This indicates its potential for forming metal complexes with different coordination geometries, which is important in chemical research and applications (Tanak, 2019).
Copolymerization with Styrene : Research on novel trisubstituted ethylenes, including compounds similar to this compound, has shown that they can be copolymerized with styrene. This suggests applications in polymer chemistry and materials science (Kharas et al., 2016).
Carbonic Anhydrase Inhibition : A series of bromophenol derivatives, including structures akin to this compound, were prepared and studied for their inhibitory activity on human carbonic anhydrase isozymes. This suggests their potential use in treating various diseases like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Gas Chromatography Analysis : Research has demonstrated the feasibility of separating isomeric methoxyphenols, which include structures related to this compound, using gas chromatography. This is significant for analytical chemistry applications (Ma & Spiegel, 1966).
Antioxidant Activity : A study identified several bromophenols, structurally similar to this compound, in the marine red alga Rhodomela confervoides. These compounds showed potent antioxidant activities, suggesting their potential application in pharmaceuticals and food preservation (Li et al., 2011).
Synthesis and Photodynamic Therapy : A study focused on the synthesis of zinc phthalocyanine derivatives, including a compound similar to this compound, highlighting their potential in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield (Pişkin et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
5-Bromo-2-fluoro-4-methoxyphenol is a chemical compound that is often used in organic synthesis It is known to be used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, the compound may participate in the reaction as an organoboron reagent . The reaction involves two main steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s involvement in suzuki–miyaura coupling suggests it plays a role in the formation of carbon–carbon bonds, a fundamental process in organic chemistry .
Result of Action
As a reagent in suzuki–miyaura coupling, it contributes to the formation of carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-fluoro-4-methoxyphenol plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily through binding to active sites or allosteric sites, leading to changes in enzyme activity and protein function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This compound can inhibit enzyme activity by binding to the active site, preventing substrate binding, or by inducing conformational changes that reduce enzyme efficiency. Furthermore, this compound can modulate gene expression by interacting with transcription factors or signaling molecules that regulate gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating metabolic pathways and reducing oxidative stress. At high doses, this compound can be toxic, leading to adverse effects such as cellular damage, inflammation, and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact on cellular processes becomes significant only above certain concentration levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to alterations in metabolic flux and changes in metabolite levels. These interactions can have downstream effects on energy production and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound within tissues can influence its overall efficacy and impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures, such as mitochondria or the nucleus, can influence its interactions with biomolecules and its overall impact on cellular processes .
Properties
IUPAC Name |
5-bromo-2-fluoro-4-methoxyphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2/c1-11-7-3-5(9)6(10)2-4(7)8/h2-3,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYXPWBIQQRHLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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